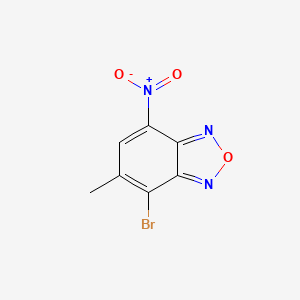

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

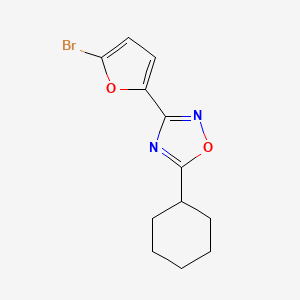

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H4BrN3O3 . It is a derivative of 4-Nitro-2,1,3-benzoxadiazole, which has been studied for its potential as a fluorescent sigma receptor probe .

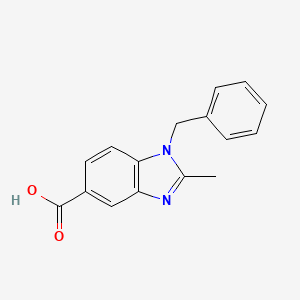

Molecular Structure Analysis

The InChI code for 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole is 1S/C7H4BrN3O3/c1-3-2-4 (11 (12)13)6-7 (5 (3)8)10-14-9-6/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole has a molecular weight of 258.03 . It is a powder at room temperature .Scientific Research Applications

- BMBD is a fluorescent dye with excellent photophysical properties. Researchers use it as a probe to detect specific molecules or ions in biological systems. Its fluorescence intensity changes upon binding to target molecules, making it useful for monitoring cellular processes, enzyme activity, and ion concentrations .

- BMBD can be functionalized and conjugated to biomolecules (such as proteins, peptides, or nucleic acids). These BMBD-biomolecule conjugates serve as powerful tools for studying protein-protein interactions, protein localization, and drug delivery .

- BMBD can form stable complexes with transition metals. These complexes exhibit unique properties, including luminescence and redox activity. Researchers explore BMBD-metal complexes for catalysis, sensing, and materials science .

- BMBD derivatives have shown promising antitumor activity. Researchers modify the BMBD scaffold to enhance its cytotoxic effects against cancer cells. Mechanistic studies reveal its impact on cell cycle regulation and apoptosis .

- BMBD-based photosensitizers can generate reactive oxygen species upon light activation. PDT using BMBD derivatives selectively destroys cancer cells, making it a potential treatment modality .

- BMBD serves as a versatile building block in organic synthesis. Researchers use it to create novel heterocyclic compounds, such as benzoxadiazoles and indoles. These derivatives find applications in drug discovery and development .

Fluorescent Probes and Sensors

Chemical Biology and Bioconjugation

Metal Complexes and Coordination Chemistry

Antitumor and Anticancer Agents

Photodynamic Therapy (PDT)

Organic Synthesis and Medicinal Chemistry

Safety and Hazards

properties

IUPAC Name |

4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGTYBSFUGGBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2666358.png)

![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)

![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)